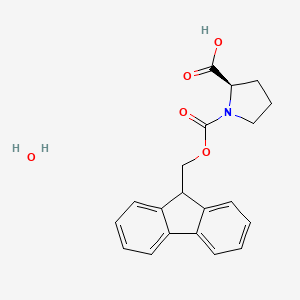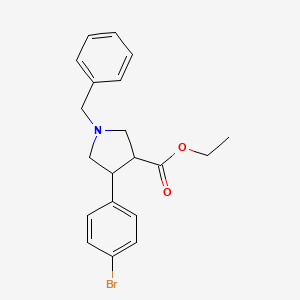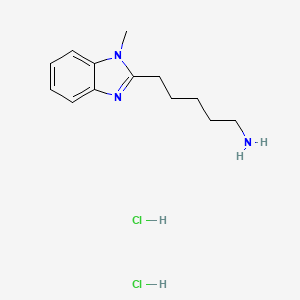
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H19N3 . It has an average mass of 217.310 Da and a monoisotopic mass of 217.157898 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring attached to a pentan-1-amine chain with a methyl group on the benzimidazole ring .Applications De Recherche Scientifique
MBI-5 has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-fungal activities in vitro. In addition, it has been used in studies of the regulation of gene expression, as well as in studies of the role of calcium in cell signaling. It has also been used in studies of the role of protein kinases in signal transduction pathways.
Mécanisme D'action
The exact mechanism of action of MBI-5 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, it has been shown to interact with certain ion channels, which may explain its anti-inflammatory and anti-fungal activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBI-5 are still being studied. However, it has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to interact with certain ion channels. In addition, it has been shown to possess anti-inflammatory and anti-fungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
MBI-5 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and soluble in a variety of solvents. In addition, it has been shown to interact with certain ion channels and enzymes involved in signal transduction pathways, which makes it useful for studying these pathways. However, MBI-5 is not suitable for use in in vivo experiments, as it is toxic and has been shown to cause adverse effects in animals.
Orientations Futures
There are a number of potential future directions for research involving MBI-5. These include further studies of its mechanism of action, as well as its potential applications in the fields of biochemistry, physiology, and pharmacology. In addition, further studies of its anti-inflammatory and anti-fungal activities are warranted. Finally, further studies of its potential toxicity and adverse effects in animals are needed in order to determine its safety for use in in vivo experiments.
Méthodes De Synthèse
MBI-5 can be synthesized by a number of different methods. One of the most common methods involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 1-methyl-1H-benzimidazole-2-ylmethylpentan-1-amine in the presence of an acid catalyst. This reaction produces 5-(1-methyl-1H-benzimidazole-2-yl)pentan-1-amine dihydrochloride.
Propriétés
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)pentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.2ClH/c1-16-12-8-5-4-7-11(12)15-13(16)9-3-2-6-10-14;;/h4-5,7-8H,2-3,6,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUCMYGSIDAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
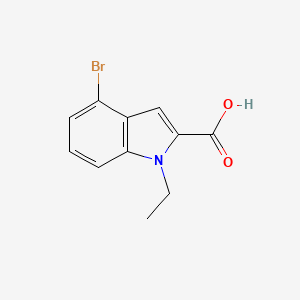
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
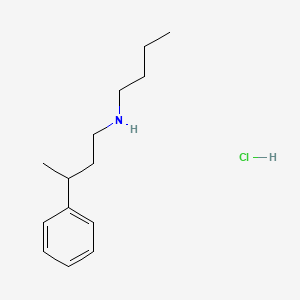

amine hydrochloride](/img/structure/B6362817.png)


![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)

